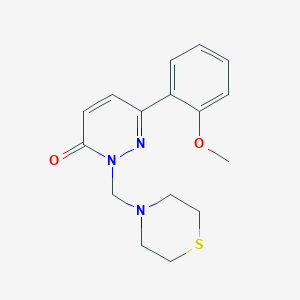![molecular formula C15H12N4O3S B11010505 2-cyclopropyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11010505.png)
2-cyclopropyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a mouthful, so let’s break it down. The systematic name reveals its structure:
2-Cyclopropyl: Indicates a cyclopropyl group attached to the molecule.
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]: Describes a thiadiazole ring with a methyl group and a double bond.
1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide: Refers to an isoindole core with carbonyl groups and an amide.
- This compound likely has interesting pharmacological properties due to its complex structure.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. we can infer some potential approaches:
Cyclopropyl ring formation: Start with a cyclopropyl-containing precursor and introduce the other functional groups.
Thiadiazole synthesis: Construct the thiadiazole ring using appropriate reagents.
Isoindole formation: Assemble the isoindole core.
- Industrial production methods would require optimization and scale-up, which would involve more detailed research.
Chemical Reactions Analysis
Reactivity: This compound likely undergoes various reactions
Common Reagents and Conditions: These would depend on the specific reactions, but typical reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).
Major Products: These would vary based on reaction conditions and regioselectivity.
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate (e.g., antiviral, anticancer, or anti-inflammatory).
Chemistry: Explore its reactivity and use it as a building block for other compounds.
Biology: Study its effects on cellular processes or receptors.
Industry: Assess its applications in materials science or catalysis.
Mechanism of Action
- Unfortunately, specific information on the mechanism of action is scarce. we can hypothesize:
Targets: It likely interacts with specific proteins or enzymes.
Pathways: Investigate signaling pathways affected by this compound.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features (e.g., the cyclopropyl ring and thiadiazole moiety).
Similar Compounds: While I don’t have a list of similar compounds, you can explore related structures in the literature.
Remember that this compound’s complexity makes it intriguing for further research.
Properties
Molecular Formula |
C15H12N4O3S |
|---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
2-cyclopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C15H12N4O3S/c1-7-17-18-15(23-7)16-12(20)8-2-5-10-11(6-8)14(22)19(13(10)21)9-3-4-9/h2,5-6,9H,3-4H2,1H3,(H,16,18,20) |
InChI Key |
DHYVHBKRSWUUTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide](/img/structure/B11010425.png)
![N-(6-methoxypyridin-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B11010432.png)
![4-(2-methylpropyl)-1,5-dioxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11010439.png)
![1-{2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}-L-proline](/img/structure/B11010442.png)
![N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-1H-indole-2-carboxamide](/img/structure/B11010450.png)
![N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11010460.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B11010461.png)

![4-({[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid](/img/structure/B11010478.png)
![3-(2-{[4-(4-fluorophenyl)piperazino]carbonyl}phenyl)-1H-isochromen-1-one](/img/structure/B11010486.png)
![2-phenyl-N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B11010493.png)
![{4-[(4-chlorophenyl)sulfonyl]piperazino}(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone](/img/structure/B11010496.png)
![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B11010500.png)
![2-cyclopentyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11010503.png)
